molecular formula C22H23NO4 B3098789 N-Fmoc-N-cyclopentylglycine CAS No. 1343040-07-2

N-Fmoc-N-cyclopentylglycine

Cat. No.: B3098789
CAS No.: 1343040-07-2
M. Wt: 365.4 g/mol
InChI Key: LVJZUYHCQLIJSA-UHFFFAOYSA-N
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Description

N-Fmoc-N-cyclopentylglycine is a compound with the chemical formula C22H23NO4. It is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the amino group is replaced by a cyclopentyl group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of removal of the Fmoc protecting group .

Mechanism of Action

Target of Action

N-Fmoc-N-cyclopentylglycine is a derivative of glycine, an amino acid, and is used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .

Mode of Action

The compound acts as a protecting group for the amino group of an activated incoming amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the subsequent coupling of another amino acid to the deprotected amino group, facilitating the formation of the peptide bond .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group’s ability to protect the amino group and its subsequent removal under basic conditions allows for the efficient and rapid synthesis of peptides . This has significant implications for the synthesis of complex peptides and proteins, which are vital components of various biological processes.

Result of Action

The result of the action of this compound is the successful synthesis of peptides, including ones of significant size and complexity . By protecting the amino group and allowing for its subsequent deprotection, the compound facilitates the formation of peptide bonds, leading to the assembly of peptides .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the efficiency of the Fmoc group’s removal is dependent on the basicity of the conditions . Additionally, factors such as temperature and solvent can also impact the efficacy and stability of the compound during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-cyclopentylglycine typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The cyclopentyl group is then introduced by reacting the Fmoc-protected glycine with cyclopentylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other Fmoc-protected amino acids. This can influence the folding and stability of the resulting peptides, making it a valuable tool in peptide synthesis .

Properties

IUPAC Name

2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZUYHCQLIJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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